2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
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Overview
Description
It is known for its ability to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is particularly valuable in biological and chemical studies due to its high sensitivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the coupling of a hydroxyphenyl group with a xanthene derivative. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with peroxyl and alkoxyl radicals to form phenoxyl radicals.
Reduction: Can be reduced under specific conditions to alter its fluorescence properties.
Substitution: Participates in nucleophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide is commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Bases: Sodium hydroxide is often used in substitution reactions to deprotonate the hydroxy group.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .
Scientific Research Applications
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect reactive oxygen species.
Biology: Employed in cellular studies to monitor oxidative stress and detect hROS in live cells.
Medicine: Utilized in diagnostic assays to measure oxidative damage and assess the efficacy of antioxidant therapies.
Mechanism of Action
The mechanism of action of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid involves the formation of phenoxyl radicals upon reaction with hROS . These radicals undergo further reactions, leading to the release of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify the presence of hROS. The molecular targets include peroxyl and alkoxyl radicals, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxylic acid: Another fluorescent probe used for detecting hydroxyl radicals.
2-(4-Hydroxyphenoxy)propionic acid: Used in the synthesis of herbicides and has similar structural features.
Uniqueness
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity for hROS and its resistance to light-induced autoxidation . This makes it a highly reliable and sensitive probe for detecting oxidative stress in various research applications.
Properties
CAS No. |
686773-84-2 |
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Molecular Formula |
C26H16O6 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30) |
InChI Key |
PJVNNUVJKCWFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
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